3-Chloro-4,5-dimethoxyphenol

Overview

Description

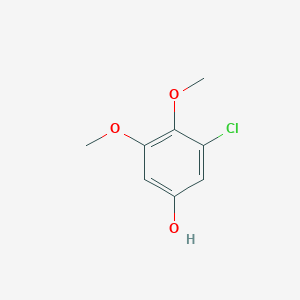

3-Chloro-4,5-dimethoxyphenol is a substituted phenol derivative characterized by a chlorine atom at the 3-position and methoxy groups at the 4- and 5-positions on the aromatic ring. This structural configuration confers unique biological and chemical properties, making it a compound of interest in pharmacological and antiparasitic research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4,5-dimethoxyphenol

Biological Activity

3-Chloro-4,5-dimethoxyphenol is an organic compound notable for its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a chlorinated phenolic structure with two methoxy groups attached to the aromatic ring. Its molecular formula is , and it has a molecular weight of approximately 232.67 g/mol. The presence of both chloro and methoxy groups enhances its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as a biocide or preservative in pharmaceuticals and cosmetics.

- Mechanism of Action : The compound's antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key metabolic pathways. The chlorinated structure likely enhances its interaction with microbial enzymes or receptors.

Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties, particularly in inhibiting the growth of cancer cell lines.

- Case Study : A study assessed the cytotoxic effects of various phenolic compounds, including this compound, on human tumor cell lines. Results indicated that it exhibited selective toxicity towards leukemia cells while being less effective against other cancer types .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxicity and mechanism of action of this compound:

| Cell Line | Tumor Type | IC50 (μM) |

|---|---|---|

| HL-60 | Leukemia | 15 ± 2 |

| MCF-7 | Breast | 25 ± 3 |

| A549 | Lung | 30 ± 4 |

These findings suggest that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, with the most potent effects observed in leukemia cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through structure-activity relationship (SAR) studies. The presence of the chloro group and methoxy substituents significantly influences its biological interactions.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

CDMP has demonstrated significant antimicrobial properties. Research indicates that it exhibits inhibitory effects against a variety of bacterial strains, making it a potential candidate for developing new antimicrobial agents. Studies have shown that CDMP can disrupt bacterial cell membranes, leading to cell death .

Antioxidant Properties

The compound is also recognized for its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases. CDMP's ability to scavenge free radicals has been documented in several studies, supporting its potential use in nutraceuticals and dietary supplements aimed at enhancing health and preventing chronic diseases .

Case Study: Anticancer Activity

A notable study investigated the anticancer effects of CDMP on cancer cell lines. The results revealed that CDMP inhibited cell proliferation in MCF-7 breast cancer cells through apoptosis induction and cell cycle arrest. This suggests the potential for CDMP as a lead compound in cancer therapy .

Agrochemical Applications

Herbicidal Activity

CDMP has been evaluated for its herbicidal properties, particularly against broadleaf weeds. Its mode of action involves the inhibition of specific enzymes involved in plant growth, which can be beneficial for developing selective herbicides that minimize crop damage while effectively controlling weed populations .

Pesticide Formulations

In addition to herbicidal applications, CDMP is being explored as an active ingredient in pesticide formulations due to its effectiveness against various pests. Its incorporation into formulations enhances the overall efficacy and stability of the products .

Material Science Applications

Polymer Additives

CDMP is utilized as an additive in polymer production to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under environmental stressors, making it valuable in producing durable materials for industrial applications .

Dyes and Pigments

The compound is also used in dye formulations due to its ability to impart color while maintaining stability under light exposure. This application is particularly relevant in textiles and coatings where colorfastness is essential .

Environmental Applications

Biodegradation Studies

Research into the biodegradation of CDMP has shown that certain bacterial strains can effectively degrade this compound, suggesting its potential use in bioremediation strategies for contaminated environments. Understanding the metabolic pathways involved can aid in developing microbial solutions for environmental cleanup .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against multiple bacterial strains |

| Antioxidants | Significant free radical scavenging activity | |

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Agrochemicals | Herbicides | Inhibits growth of broadleaf weeds |

| Pesticides | Effective against various pests | |

| Material Science | Polymer additives | Enhances thermal stability |

| Dyes and pigments | Maintains colorfastness | |

| Environmental Science | Biodegradation | Degradable by specific bacterial strains |

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 3-Chloro-4,5-dimethoxyphenol derivatives for improved yield?

- Methodological Answer : Start with a base-catalyzed condensation reaction between 3-chloro-4,5-dimethoxybenzaldehyde and a ketone (e.g., 1-(2-methyl-4,5-dimethoxyphenyl)ethanone) in ethanol, using potassium hydroxide as a catalyst. Stir the mixture for 24 hours, acidify with HCl, and crystallize from methanol to obtain derivatives. Varying reaction time (e.g., 12–48 hours) and temperature (room temperature vs. reflux) can optimize yield . Purification via column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) enhances purity.

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- FTIR : Confirm functional groups (e.g., phenolic -OH stretch at ~3200 cm⁻¹, methoxy C-O at ~1250 cm⁻¹).

- NMR : Use ¹H NMR (DMSO-d₆) to identify aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8–4.0 ppm). ¹³C NMR resolves quaternary carbons adjacent to chlorine .

- ATR Spectroscopy : Compare with reference spectra in ATR libraries (e.g., "3-CHLORO-4,5-DIMETHOXYBENZALDEHYDE" in the Aldrich ATR library) .

Q. How should I handle this compound safely in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Spill Management : Absorb spills with diatomaceous earth or sand, dispose as hazardous waste .

- Storage : Keep in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can I resolve contradictions in toxicity data for chlorophenols like this compound?

- Methodological Answer : Conduct a systematic literature review using databases (PubMed, TOXCENTER) with keywords like "chlorophenol toxicity" and "this compound." Screen titles/abstracts (n=974) and full texts (n=95) for relevance, prioritizing peer-reviewed studies. Cross-validate findings with in vitro assays (e.g., cytotoxicity in HepG2 cells) and in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) .

Q. What reaction mechanisms govern the electrophilic substitution of this compound?

- Methodological Answer : The methoxy groups act as electron-donating substituents, directing electrophiles (e.g., nitration, sulfonation) to the para position relative to the hydroxyl group. Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to model charge distribution and predict regioselectivity. Validate experimentally by isolating products (e.g., nitro derivatives) and analyzing via LC-MS .

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

- Methodological Answer : Use software like ACD/Labs to calculate:

- LogP : ~2.1 (indicating moderate lipophilicity).

- Aqueous Solubility : ~19 g/L at 25°C.

- pKa : ~9.5 (phenolic hydroxyl). Compare with experimental data from UV-Vis titration .

Q. What strategies can mitigate environmental persistence of this compound in wastewater?

- Methodological Answer :

- Biodegradation : Screen microbial consortia from contaminated sites for degradation pathways (e.g., Sphingomonas spp.).

- Advanced Oxidation : Test UV/H₂O₂ or Fenton reactions to break down aromatic rings. Monitor degradation intermediates via GC-MS .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Chlorophenols and Methoxyphenols

The biological activity and toxicity of 3-Chloro-4,5-dimethoxyphenol can be contextualized by comparing it to other chlorophenols and methoxyphenols, as detailed below.

Table 1: Structural and Functional Comparison

Mechanistic and Functional Insights

- Chlorine vs. Allyl Groups: While chlorine increases electrophilicity (and reactivity toward parasitic targets), allyl groups in 2-allyl-4,5-dimethoxyphenol may facilitate interactions with insect pollinators, highlighting divergent ecological roles .

- Toxicity Trends: Higher chlorine content (e.g., in trichlorophenols) correlates with increased environmental persistence and human toxicity, whereas methoxy groups reduce acute toxicity but retain bioactivity .

Properties

IUPAC Name |

3-chloro-4,5-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMKXAWHVGQBMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.